2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide
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Overview
Description
2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-methoxyphenylacetic acid with thiophene-3-carboxylic acid, followed by amide bond formation. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Chemical Reactions Analysis
2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Known for its use in organic synthesis and as a flavoring agent.
2-Methoxyphenylacetic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
2-[[2-(2-methoxyphenyl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-5-3-2-4-9(11)8-12(17)16-14-10(13(15)18)6-7-20-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17) |
InChI Key |
MCTCPSJGOIOAAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CS2)C(=O)N |
Origin of Product |
United States |
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